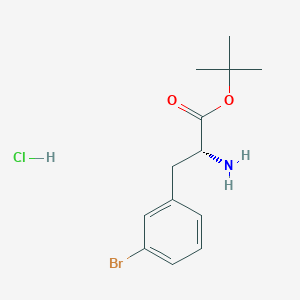

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride

Description

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral organic compound characterized by a tert-butyl ester group, an amino functionality, a 3-bromophenyl substituent, and a hydrochloride salt. Its molecular formula is C₁₃H₁₉BrClNO₂, with a molecular weight of 336.65 g/mol (CAS: 1956436-14-8) . The compound is supplied globally by multiple vendors, including Chinese, American, German, and UK-based companies, indicating its relevance as a synthetic intermediate in pharmaceuticals or fine chemicals .

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGQPVFSXMBCAM-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is a synthetic compound with the molecular formula . It is primarily utilized in medicinal chemistry and pharmacological research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this compound, including its mechanism of action, structural characteristics, and relevant research findings.

- Molecular Weight : 336.65 g/mol

- CAS Number : 1956436-14-8

- Physical State : White to off-white solid

- Solubility : Enhanced solubility in water due to the hydrochloride salt form, facilitating biological assays .

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Enzymes : Potential inhibition of specific enzymes involved in inflammatory pathways.

- Receptors : Binding affinity studies indicate interactions with receptors that modulate pain and inflammation responses .

The bromophenyl group is believed to enhance lipophilicity, which may improve receptor interactions and overall efficacy compared to structurally similar compounds.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production, suggesting a potential role in treating conditions characterized by chronic inflammation.

Analgesic Properties

The compound has shown promise as an analgesic agent. Animal model studies have reported a reduction in pain perception when administered with this compound, indicating its potential utility in pain management therapies.

Case Studies and Research Findings

A summary of notable research findings regarding the biological activity of this compound is presented below:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of TNF-alpha production in macrophages, indicating anti-inflammatory activity. |

| Study 2 | Reported analgesic effects in rodent models, with a reduction in pain scores comparable to established analgesics. |

| Study 3 | Investigated binding affinity to specific receptors; results suggested moderate to high affinity for pain-related pathways. |

Comparative Analysis

The unique structure of this compound allows for comparison with other compounds exhibiting similar activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar amine structure | Strong anti-inflammatory effects |

| Compound B | No bromine substitution | Weaker receptor binding affinity |

Scientific Research Applications

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula CHBrClNO. It is a white to off-white solid primarily used in research settings. The compound is characterized by its tert-butyl group, an amino group, and a bromophenyl moiety, which contribute to its unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological assays and reactions.

Scientific Research Applications

This compound in Research and Development This compound is primarily utilized in research and development within medicinal chemistry and pharmacology. Its applications include interaction studies to elucidate its mechanism of action and potential therapeutic effects. Preliminary findings indicate that it may interact with specific pathways involved in inflammation and pain modulation.

This compound Biological Activities this compound has been studied for its potential biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical applications. The presence of the bromophenyl group is thought to enhance its interaction with biological targets, potentially increasing its efficacy compared to similar compounds.

Comparison with Similar Compounds

Key Observations:

Bromine’s higher atomic weight contributes to the target’s greater molecular weight (336.65 g/mol) versus the phenyl analogue (257.76 g/mol) .

Ester Group Variations :

- tert-Butyl esters (target and 3403-25-6) improve metabolic stability and lipophilicity compared to isopropyl esters (126173-94-2), which may degrade more readily in vivo .

Stereochemistry :

- The R-configuration in the target and 3403-25-6 contrasts with the S-configuration in 126173-94-2, which could lead to divergent biological activities, particularly in chiral recognition processes .

Salt Form :

- The hydrochloride salt enhances aqueous solubility compared to free-base forms (e.g., 122225-33-6), which is critical for bioavailability in drug formulations .

Q & A

Q. What are the primary research applications of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride in medicinal chemistry?

This compound is a chiral intermediate used in synthesizing β-amino acid derivatives, which are critical for developing enzyme inhibitors, peptide mimetics, and bioactive molecules. Its bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification . Methodologically, researchers employ it in asymmetric synthesis protocols, leveraging tert-butyl ester protection to enhance stereochemical control during amide bond formation or nucleophilic substitutions .

Q. What are the key steps for synthesizing this compound?

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

Advanced methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve (R)- and (S)-enantiomers.

- Circular Dichroism (CD) Spectroscopy : Validating optical activity at 220–260 nm, correlating with tert-butyl group conformation . Discrepancies in enantiomeric excess (ee) often arise from incomplete tert-butyl protection; optimizing reaction pH (6.5–7.5) minimizes racemization .

Q. What analytical challenges arise in characterizing this compound’s NMR spectra, and how are they resolved?

Challenges include:

- Signal Overlap : The tert-butyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.5 ppm) may obscure amine proton signals.

- Resolution : Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign protons and carbons unambiguously .

- Deuterated Solvents : DMSO-d₆ enhances solubility and sharpens NH₃⁺ signals in hydrochloride salts .

Q. How do researchers address contradictions in bioactivity data for analogs of this compound?

Bioactivity variability often stems from:

- Solubility Differences : Hydrochloride salts vs. free bases (e.g., logP variations). Use Hansen solubility parameters to optimize DMSO/water mixtures .

- Metabolic Stability : Tert-butyl esters may hydrolyze in vivo. Compare half-lives in liver microsomes (human vs. rodent) to contextualize discrepancies .

Methodological Guidance

Q. What protocols are recommended for safe handling of this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats (tert-butyl esters can hydrolyze to release irritants under acidic conditions) .

- Ventilation : Use fume hoods during synthesis; bromophenyl derivatives may emit toxic fumes upon decomposition .

- Waste Disposal : Neutralize hydrochloride residues with 5% NaHCO₃ before disposal .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C often provides higher selectivity for aryl bromides .

- Solvent Optimization : Replace THF with 2-MeTHF for improved tert-butyl ester stability and greener chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.